3-Acetyl-6-methoxyindole
Description
The Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology
The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the development of pharmaceuticals. rsc.org Its prevalence in natural products, most notably the amino acid tryptophan, underscores its fundamental role in biological processes. chim.it This structural motif is a key component in a vast array of alkaloids and has been instrumental in the design of drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. rsc.orgnih.govnih.gov The versatility of the indole scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity. chemimpex.comchemimpex.com
The Biological and Therapeutic Relevance of Methoxy-Substituted Indole Derivatives
The introduction of a methoxy (B1213986) (-OCH3) group onto the indole ring can significantly influence its electronic properties and, consequently, its biological activity. chim.it Methoxy-substituted indoles are found in numerous natural products and synthetic compounds with important pharmacological effects. chim.it For instance, the position of the methoxy group can impact the molecule's ability to interact with biological targets. The 6-methoxy substitution, in particular, has been shown to be favorable for certain activities, such as HIV-1 inhibitory potency. nih.gov This substitution can enhance the reactivity of the indole ring and is a strategic element in the synthesis of various biologically active molecules. chim.it Research has shown that 6-methoxyindole (B132359) derivatives can act as 5-HT1A receptor agonists and are precursors in the synthesis of other complex molecules. Furthermore, the presence of a methoxy group can influence the anti-cancer and neuroprotective potential of indole derivatives. nih.govchemimpex.com
Research Trajectories of 3-Acetyl-6-methoxyindole within Chemical and Biomedical Sciences
This compound, with its acetyl group at the 3-position and a methoxy group at the 6-position, represents a specific area of investigation within the broader field of indole chemistry. The acetyl group at the 3-position is a common feature in many biologically active indole derivatives and serves as a versatile handle for further synthetic modifications. researchgate.net Research on 3-acetylindoles has revealed their potential in developing treatments for a range of conditions, including gastrointestinal, cardiovascular, and central nervous system disorders. thepharmajournal.com
The combination of the 3-acetyl and 6-methoxy functionalities in a single molecule creates a unique chemical entity with specific properties. The methoxy group can enhance the molecule's solubility in organic solvents and influence its biological interactions. cymitquimica.com While specific, in-depth research focusing exclusively on this compound is not as extensive as for some other indole derivatives, its structural motifs suggest potential applications that mirror those of related compounds. For example, derivatives of 3-acetylindole (B1664109) have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. thepharmajournal.comthepharmajournal.com The synthesis of this compound itself can be achieved through methods like the Vilsmeier-Haack formylation followed by acetylation. chemicalbook.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 99532-52-2 | chemicalbook.com |
| Molecular Formula | C11H11NO2 | chemicalbook.com |
| Molecular Weight | 189.21 g/mol | chemicalbook.com |
Interactive Data Table: Related Methoxyindole Derivatives and their Activities
| Compound/Derivative Class | Biological/Therapeutic Relevance | Reference |
| 6-Methoxyindole | 5-HT1A receptor agonist, precursor for synthesis | |
| 6-Methoxyindole-3-acetic acid | Plant growth regulation, potential neuroprotective and anti-inflammatory effects | chemimpex.com |
| 1-(2-Alkanamidoethyl)-6-methoxyindole Derivatives | Potent melatonin (B1676174) analogues with agonist activity | acs.orgnih.gov |
| N-substituted 5-methoxyindole (B15748) derivatives | Antihypertensive and anti-inflammatory activities | nih.gov |
| Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | Potential antiviral, anti-inflammatory, and anticancer properties | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methoxy-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-5-8(14-2)3-4-9(10)11/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIXPKAQNPGEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544175 | |
| Record name | 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99532-52-2 | |
| Record name | 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological and Pharmacological Activities of 3 Acetyl 6 Methoxyindole and Methoxyindole Analogs
Anticancer and Antitumor Propertiesnih.govtdl.orgsolubilityofthings.cominnovareacademics.inbenchchem.com
The indole (B1671886) scaffold, particularly when substituted with methoxy (B1213986) groups, is a prominent feature in many compounds investigated for their anticancer properties. solubilityofthings.cominnovareacademics.inresearchgate.net Research has shown that derivatives of 3-Acetyl-6-methoxyindole and other methoxyindoles can inhibit the proliferation of cancer cells and, in some cases, suppress tumor growth in animal models. innovareacademics.innih.gov
In Vitro Cytotoxicity Across Diverse Cancer Cell Linesinnovareacademics.innih.govphcogj.comnih.gov
Methoxyindole analogs have demonstrated considerable cytotoxic activity against a wide array of human cancer cell lines in laboratory settings. For instance, a series of 2-aryl-3-aroyl indoles, which include a 6-methoxy group, were evaluated for their in vitro cytotoxicity against human ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cell lines. tdl.orgnih.gov Several of these compounds were found to be strongly cytotoxic. nih.govnih.gov
One study on 5-methoxyindole (B15748) tethered isatins showed potent antiproliferative activity, with some compounds being four to five times more potent than the reference drug sunitinib (B231) against lung (A-549), colon (HT-29), and breast (ZR-75) cancer cell lines. nih.gov Similarly, novel coumarin-indole hybrids, including those with a 6-methoxyindole (B132359) component, displayed cytotoxicity against nine different tumor cell types. phcogj.com The research indicated that hybrids with the indole substituted at position-6 showed the highest cytotoxicity. phcogj.com
Other methoxyindole derivatives have also shown promise. Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate, a closely related analog, has been reported to induce apoptosis and inhibit proliferation in breast, lung, and colon cancer cell lines, with IC50 values ranging from 0.16 to 18 μM. Another analog, Methyl 2-(6-methoxy-1H-indol-3-YL)acetate, exhibited potent antiproliferative effects against HeLa, MCF-7, and HT-29 cancer cells. Chalcones bearing a 1-methoxyindole (B1630564) structure also demonstrated selective activity against Jurkat and HCT116 cancer cell lines. researchgate.netnih.gov
Table 1: In Vitro Cytotoxicity of Methoxyindole Analogs in Various Cancer Cell Lines
| Compound/Analog Class | Cancer Cell Line(s) | Activity Metric (IC50) | Reference |
|---|---|---|---|
| 5-Methoxyindole tethered isatins (e.g., Compound 5o) | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 1.69 µM | nih.gov |
| Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | Breast, Lung, Colon | 0.16 - 18 µM | |
| Methyl 2-(6-methoxy-1H-indol-3-YL)acetate | HeLa (Cervical), MCF-7 (Breast), HT-29 (Colon) | 0.34 - 0.86 µM | |
| 1-Methoxyindole Chalcone (Compound 18c) | Jurkat (Leukemia), HCT116 (Colon) | 8.0 µM (Jurkat), 18.2 µM (HCT116) | researchgate.netnih.gov |
| 2-Aryl-3-aroyl-6-methoxyindoles | SK-OV-3 (Ovarian), NCI-H460 (Lung), DU-145 (Prostate) | Potent cytotoxicity reported | nih.gov |
In Vivo Antitumor Efficacy in Xenograft Modelstdl.org
The anticancer potential of methoxyindole derivatives has been further substantiated through in vivo studies using animal models. A water-soluble phosphate (B84403) prodrug of a 2-aryl-3-aroyl-6-methoxyindole, known as OXi8007, demonstrated significant vascular-disrupting activity in a mouse model with an orthotopic prostate (PC-3) tumor. nih.gov
In other research, a mouse xenograft model using MGC-803 gastric cancer cells showed that an indole derivative led to significant tumor growth inhibition of 70% and 80% at doses of 15 mg/kg and 30 mg/kg, respectively, without causing notable toxicity. nih.gov Further studies on indole-3-glyoxylamides, a related class of compounds, showed that two derivatives produced significant tumor growth inhibition in a mouse xenograft model of head and neck cancer. acs.org Additionally, melatonin (B1676174) analogues have been shown to suppress tumor growth in xenograft mouse models of melanoma. oncotarget.com These findings highlight the potential of these compounds to translate from in vitro cytotoxicity to tangible antitumor effects in a living organism.
Anti-inflammatory Effectssolubilityofthings.cominnovareacademics.inresearchgate.net
Indole derivatives have long been recognized for their anti-inflammatory properties, with several compounds being explored for this purpose. innovareacademics.inresearchgate.net Methoxyindoles, including analogs of this compound, contribute to this area of research, showing promise in various models of inflammation. researchgate.net
In Vitro Assays of Anti-inflammatory Activityaccscience.com
The anti-inflammatory activity of methoxyindole analogs has been assessed using various in vitro systems that model inflammatory responses. accscience.com For example, studies have shown that certain indole derivatives can inhibit the production of key inflammatory mediators. nih.gov In one study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a novel pyrimidine (B1678525) derivative containing methoxy groups significantly reduced the production of nitric oxide (NO) and decreased the protein and mRNA expression of inflammatory enzymes like COX-2 and iNOS in a dose-dependent manner. nih.gov Another investigation found that specific indole derivatives could inhibit the release of inflammatory cytokines IL-6 and IL-8 by 62% to 77% and 65% to 72%, respectively. innovareacademics.in
In Vivo Models for Anti-inflammatory Responseaccscience.com
The efficacy of these compounds has also been tested in animal models of inflammation. accscience.com The carrageenan-induced paw edema model in rats is a standard method for evaluating acute inflammation. scielo.brmdpi.com A study involving 3-acetyl-2-carboxy-5-methoxyindole, a structural relative, found that it could inhibit carrageenan-induced edema by 20-60%. researchgate.net
In a mouse model of acute lung injury (ALI), an indole derivative was shown to extensively reduce the infiltration of inflammatory cells into lung tissue. innovareacademics.in This effect was linked to the inhibition of the MAPK signaling pathway. innovareacademics.in Furthermore, a compound tested in a TPA-induced skin inflammation mouse model effectively reduced inflammation and attenuated the expression of COX-2 and iNOS in the skin tissue. nih.gov These in vivo results corroborate the in vitro findings, suggesting that methoxyindole derivatives can effectively mitigate inflammatory responses.
Antioxidant Activityresearchgate.netthepharmajournal.comchemimpex.com
Many indole derivatives, particularly those with methoxy substitutions, exhibit significant antioxidant properties. researchgate.netmdpi.com They can scavenge harmful free radicals and protect cells from oxidative stress, a process implicated in numerous diseases. thepharmajournal.comresearchgate.net
The antioxidant capacity of methoxyindole analogs has been evaluated through various chemical assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to measure this activity. nih.govresearchgate.net One study on novel 5-methoxy indole analogues found a compound with a promising radical-scavenging effect, showing an IC50 value of 166.40 μg/ml. researchgate.net The presence of an electron-donating methoxy group is known to enhance the stability of the resulting free radical, thereby boosting antioxidant activity. researchgate.net
In another study using the ferric thiocyanate (B1210189) method, 4-methoxyindole (B31235) derivatives exhibited greater antioxidant scavenging activity than the well-known antioxidant butylated hydroxyanisole (BHA). mtu.edu Research on 5-methoxy-indole carboxylic acid derivatives also demonstrated excellent radical scavenging properties in multiple model systems, protecting against iron-induced oxidative damage without showing prooxidant effects. mdpi.com Similarly, a study on 2-(N-acylaminoethyl)indoles found that shifting the 5-methoxy group to the 4-position resulted in the most potent radical scavenger in the series, as measured by ABTS and conjugated dienes assays. nih.gov
Free Radical Scavenging Capabilities
Methoxyindole derivatives, including this compound, are recognized for their antioxidant properties, which are often evaluated through various assays that measure their ability to scavenge free radicals. chim.it The antioxidant potential of these compounds is linked to the presence of the methoxy group on the indole nucleus, which enhances their reactivity. chim.it
Research has shown that methoxyindole analogs can effectively scavenge free radicals. For instance, studies on related methoxyindole compounds have demonstrated their capacity to detoxify reactive oxygen species like the hydroxyl radical (HO•). nih.gov The free radical scavenging activity of these compounds is often assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. chim.itmdpi.com
The structural features of methoxyindoles play a crucial role in their antioxidant activity. The position and number of methoxy groups can influence the electron-donating capacity of the molecule, thereby affecting its ability to neutralize free radicals. chim.it For example, a study on various indole derivatives highlighted that the presence of specific substituents on the indole ring could significantly impact their radical-scavenging activity. ekb.eg
Inhibition of Oxidative Lipid Peroxidation
The central nervous system is particularly vulnerable to oxidative stress due to its high oxygen consumption and abundance of polyunsaturated fatty acids in neuronal membranes. jst.go.jp Oxidative damage to lipids, known as lipid peroxidation, is implicated in various neurological disorders. jst.go.jp Methoxyindole compounds have shown promise in protecting against such damage. nih.gov
Studies have demonstrated that certain methoxyindole derivatives can inhibit lipid peroxidation induced by pro-oxidants like iron and ascorbic acid in brain homogenates. researchgate.net For example, 5-methoxytryptophol (B162933) (5-MTOH), a related methoxyindole, has been found to inhibit lipid peroxidation in rat brain, liver, and kidney homogenates. researchgate.net It also protects microsomal liver membranes from free radical damage. researchgate.net
The protective mechanism of these compounds involves the suppression of oxidative damage to lipids and proteins in cellular membranes. researchgate.net The antioxidant efficacy of various indoleamines against oxidative damage to lipids in synaptosomes has been evaluated, with some compounds showing significant protective effects. nih.gov The ability to prevent the formation of lipid peroxidation products, such as malondialdehyde (MDA) and 4-hydroxyalkenals (4-HDA), is a key indicator of their neuroprotective potential. nih.gov
| Compound Studied | Model System | Pro-oxidant | Observed Effect | Reference |
| 5-Methoxytryptophol (5-MTOH) | Rat brain, liver, and kidney homogenates | Iron and ascorbic acid | Inhibition of lipid peroxidation | researchgate.net |
| Methoxyindole derivatives | Rat brain synaptosomal membranes | Iron | Suppression of oxidative damage to lipids and proteins | researchgate.net |
| Various indoleamines | Rat brain synaptosomes | FeCl3 and ascorbic acid | Inhibition of MDA + 4-HDA formation | nih.gov |
Antimicrobial Spectrum
Indole derivatives, including those with methoxy substitutions, are known to possess a broad spectrum of antimicrobial activities. chim.itinnovareacademics.in This includes efficacy against both bacteria and fungi. innovareacademics.in The antimicrobial potential of these compounds makes them a subject of interest in the development of new therapeutic agents. humanjournals.com
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
Derivatives of this compound and other methoxyindoles have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. innovareacademics.inphcogj.commdpi.comsmolecule.com The antibacterial action of these compounds can involve various mechanisms, such as the disruption of the bacterial cell membrane and inhibition of essential enzymes. nih.gov
For instance, certain indole derivatives have shown notable activity against strains like Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli (Gram-negative). researchgate.netbrieflands.com The level of activity can be influenced by the specific substitutions on the indole ring. researchgate.net Some synthesized indole hybrids have exhibited good activity against Gram-positive bacteria, while showing weaker effects on Gram-negative strains. nih.gov
The following table summarizes the antibacterial activity of some methoxyindole analogs and related compounds against various bacterial strains.
| Compound/Derivative | Bacterial Strain(s) | Activity Level | Reference |
| Methoxyindole-4,7-quinones | Staphylococcus aureus, Bacillus subtilis | Moderate | researchgate.net |
| Isatin-indole molecular hybrids | Gram-positive bacteria | Good | nih.gov |
| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus (including MRSA) | Moderate to strong | mdpi.com |
| Indole-based 1,3,4-oxadiazoles | - | Potent | humanjournals.com |
| 3-Substituted indole derivatives | Enterococcus faecalis, Staphylococcus aureus, Bacillus subtilis | Potent | humanjournals.com |
Antifungal Efficacy
In addition to their antibacterial properties, methoxyindole derivatives have also been investigated for their antifungal potential. innovareacademics.inphcogj.commdpi.com Research has shown that certain indole compounds can inhibit the growth of various fungal pathogens. researchgate.net
For example, some novel indole derivatives have been screened for their activity against fungi such as Aspergillus niger and Candida albicans. The results indicated that the antifungal efficacy can vary depending on the specific chemical structure of the compound. Molecular hybridization techniques have been employed to create new isatin-indole compounds, with some exhibiting significant activity against Candida albicans and Aspergillus niger. nih.gov
The table below presents findings on the antifungal activity of specific indole derivatives.
| Compound/Derivative | Fungal Strain(s) | Activity Level | Reference |
| Novel indole bisheterocycles | Aspergillus niger, Candida albicans | Moderate to high (compound dependent) | |
| Isatin-indole molecular hybrids | Candida albicans, Aspergillus niger, Penicillium notatum | Good to potent (compound dependent) | mdpi.comnih.gov |
| Indole-based 1,3,4-oxadiazoles | - | Potent | humanjournals.com |
| 3-Substituted indole derivatives | Various fungal strains | Potent | humanjournals.com |
Antiviral Potential
Indole scaffolds are considered a key pharmacophore in the synthesis of potent antiviral agents. nih.gov The antiviral properties of indole derivatives have been explored against a variety of viruses.
Anti-HIV Activity
Among the various biological activities of methoxyindoles, their potential as anti-HIV agents has been a significant area of research. nih.gov Studies have suggested that the presence of a 6-methoxy group on the indole ring can be favorable for HIV-1 inhibitory potency. nih.gov
The mechanism of action for some of these compounds involves the inhibition of key viral enzymes. For example, certain benzylindole derivatives are thought to inhibit the HIV reverse transcriptase (RT) enzyme. researchgate.net The conformation of the molecule, influenced by substitutions on the indole ring, appears to be crucial for this inhibitory activity. researchgate.net
Research into indole glyoxamide derivatives has also shown promising results, with some compounds exhibiting superior anti-HIV-1 activity compared to existing drugs like nevirapine. nih.gov The presence of electron-donating groups on these molecules has been associated with enhanced activity. nih.gov
| Compound/Derivative Class | Proposed Mechanism/Target | Key Findings | Reference |
| Indole glyoxamide derivatives | HIV-1 NL4-3 inhibition | Superior activity to nevirapine; enhanced by electron-donating groups. | nih.gov |
| Benzylindole derivatives | Reverse Transcriptase (RT) inhibition | Potent anti-HIV activity; conformation influenced by substitutions is key. | researchgate.net |
| 6-Methoxyindole derivatives | HIV-1 inhibition | 6-methoxy group is favorable for inhibitory potency. | nih.gov |
Anti-SARS-CoV-2 Effects
The global search for effective antiviral agents against SARS-CoV-2, the virus responsible for COVID-19, has led to the investigation of a wide array of chemical scaffolds, including indole derivatives. Within this class, methoxyindole analogs have emerged as a promising area of research, particularly as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for viral replication. acs.orgnih.govnih.gov
Research has focused on the design and synthesis of peptidomimetic inhibitors that can fit into the substrate-binding pocket of Mpro. Several studies have highlighted the importance of the indole moiety, including methoxyindoles, at the P3 position of these inhibitors to enhance their binding affinity and antiviral activity. acs.orgnih.gov For instance, nitrile analogs incorporating a 4-methoxyindole moiety at the P3 position have been investigated. nih.gov One such compound, with a 6-chloro-4-methyloxyindole function at P3, demonstrated significant in vitro enzymatic inhibitory and antiviral activity with an IC50 of 9 nM and an EC50 of 2.2 μM. nih.gov
Furthermore, a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters were synthesized and evaluated for their anti-SARS-CoV-2 effects. cyberleninka.ru Among these, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole was found to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. cyberleninka.ru This compound also demonstrated an ability to inhibit syncytium formation induced by the SARS-CoV-2 spike protein by 89%. cyberleninka.ru
While direct studies on the anti-SARS-CoV-2 activity of this compound are not extensively reported in the reviewed literature, the potent activity of other methoxyindole derivatives suggests that this structural motif is a valuable component in the development of SARS-CoV-2 inhibitors. The indole-based ethyl cinnamate (B1238496) derivatives have also been designed as multitarget inhibitors of both SARS-CoV-2 Mpro and human cathepsins, which are involved in viral entry and replication. unimi.it
Table 1: Anti-SARS-CoV-2 Activity of Methoxyindole Analogs
| Compound/Analog Class | Target | Key Findings | Reference |
|---|---|---|---|
| 6-chloro-4-methyloxyindole analog | SARS-CoV-2 Mpro | IC50 = 9 nM; EC50 = 2.2 μM | nih.gov |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 Replication | Complete inhibition at 52.0 μM; 89% inhibition of syncytium formation | cyberleninka.ru |
| Indole-based ethyl cinnamate derivatives | SARS-CoV-2 Mpro, Cathepsin L and S | Multitarget inhibition, antiviral activity against α- and β-coronaviruses | unimi.it |
Neurobiological and Receptor Modulatory Activities
Neuroprotective Investigations
Methoxyindole derivatives have been a subject of interest for their potential neuroprotective properties, largely attributed to their antioxidant capabilities. mdpi.comresearchgate.net The indole structure is a core component of several biologically important molecules, including the neurohormone melatonin, which is known for its neuroprotective effects against oxidative stress. researchgate.net
Studies on hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have demonstrated significant neuroprotective effects in various in vitro models. For example, dihydroxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde (B30951) derivatives of 5MICA showed strong neuroprotective activity against hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat brain synaptosomes. mdpi.commdpi.com These compounds were also found to suppress iron-induced lipid peroxidation. mdpi.commdpi.com The 3,4-dihydroxy-substituted derivative, in particular, exhibited excellent radical scavenging properties. mdpi.comresearchgate.net
Furthermore, indole-3-propionic acid (IPA), an endogenous metabolite related to melatonin, has shown potent neuroprotective properties by completely protecting primary neurons and neuroblastoma cells against oxidative damage and death caused by amyloid-beta exposure. researchgate.net While specific investigations into the neuroprotective effects of this compound are not detailed, related methoxyindole derivatives have shown the potential to mitigate oxidative damage in neuronal tissues.
Ligand Binding to Melatonin Receptors (MT1 and MT2)
The structural similarity of methoxyindole derivatives to melatonin has prompted extensive investigation into their binding affinity for melatonin receptors, MT1 and MT2. wikipedia.orgnih.govmdpi.com These G-protein coupled receptors are involved in regulating circadian rhythms and other physiological processes. elifesciences.org
The affinity of various analogs for MT1 and MT2 receptors has been determined through radioligand binding assays. researchgate.net The methoxy group at the 5-position and the N-acyl side chain are key pharmacophore groups for high affinity binding to MT1 and MT2 receptors. acs.orgtandfonline.com Shifting the methoxy group from the C-5 to the C-6 position, as seen in 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives, can still result in compounds with an affinity similar to melatonin itself and full agonist activity. acs.orgnih.gov
Optimization of substituents at other positions of the indole ring can significantly enhance affinity. For example, introducing a bromine, phenyl, or methoxycarbonyl group at the C-2 position of 1-(2-alkanoylaminoethyl)-6-methoxyindole analogs resulted in picomolar affinity and improved agonist activity. acs.orgnih.gov Conversely, the absence of the methoxy group generally leads to a decrease in affinity. nih.gov
Structure-based virtual screening using the crystal structures of agonist-bound MT receptors has led to the discovery of novel agonist chemotypes with sub-micromolar potency and, in some cases, selectivity for MT2 over MT1. elifesciences.org
Table 2: Melatonin Receptor (MT1 and MT2) Binding Affinity of Methoxyindole Analogs
| Compound Class | Modification | Receptor Affinity/Activity | Reference |
|---|---|---|---|
| 1-(2-Alkanamidoethyl)-6-methoxyindoles | Shift of methoxy group to C-6 | Similar affinity to melatonin, full agonist | acs.orgnih.gov |
| 2-Bromo, 2-phenyl, or 2-COOCH3 substituted 1-(2-alkanoylaminoethyl)-6-methoxyindoles | C-2 substitution | Picomolar affinity, improved agonist activity | acs.orgnih.gov |
| N-Butanoyl 5-methoxy-1-methyl-β,β-trimethylenetryptamine | β-substitution | MT1 antagonist, MT2 agonist | researchgate.net |
Modulation of Neurotransmitter Systems
The indole scaffold present in this compound is a core structure in several key neurotransmitters and neuromodulators, most notably serotonin (B10506) (5-hydroxytryptamine). This structural relationship suggests that methoxyindole derivatives have the potential to modulate various neurotransmitter systems. ontosight.ai
Investigations into 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and its analogs have shown that these compounds bind with high affinity to multiple targets, including various serotonin (5-HT) receptor subtypes. nih.gov These compounds often act as potent agonists at 5-HT2A and 5-HT1A receptors, which can influence psychedelic-like effects and other behavioral outcomes in animal models. nih.gov The modulation of these receptors can lead to downstream effects on other neurotransmitter systems, such as the glutamatergic system. acs.org
Furthermore, the metabolism of tryptophan, the precursor to both serotonin and melatonin, involves the kynurenine (B1673888) and methoxyindole pathways. ugr.es Metabolites of these pathways can have direct effects on neurotransmitter systems. For instance, kynurenic acid, a metabolite of the kynurenine pathway, is an antagonist of the NMDA receptor, a key glutamate (B1630785) receptor. ugr.es While direct studies on the neurotransmitter modulation by this compound are limited, its structural features suggest a potential interaction with serotonergic and other neurotransmitter systems, a common characteristic of the broader indole derivative class. The development of allosteric modulators for neurotransmitter transporters from novel chemical scaffolds is also an active area of research. semanticscholar.org
Other Pharmacological Activities of Indole Derivatives
Anticholinesterase Activity
Indole derivatives have been identified as promising inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netmdpi.com The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. buu.ac.th
A variety of indole-based compounds have been synthesized and evaluated for their anticholinesterase activity. For example, a series of novel indole-based hydrazide-hydrazone derivatives were found to exhibit inhibitory activity against both AChE and BuChE. bohrium.com Some of these compounds displayed inhibitory potential comparable to the standard drug galantamine. bohrium.com
In another study, N-substituted indole derivatives were designed and synthesized, with some compounds showing promising AChE inhibitory activity. buu.ac.th Specifically, 5-bromo-1-(3-chloropropyl)-1H-indole demonstrated significant inhibition. buu.ac.th The indole structural unit has been shown to be effective for achieving selective submicromolar inhibition of human BChE. researchgate.net While some synthesized indole analogs have shown weak anticholinesterase activity, others have been identified as potent inhibitors. researchgate.netnih.gov The diverse results highlight that the specific substitution pattern on the indole ring is crucial for potent anticholinesterase activity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(2-Alkanamidoethyl)-6-methoxyindole |
| 5-bromo-1-(3-chloropropyl)-1H-indole |
| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole |
| Galantamine |
| Indole-3-propionic acid (IPA) |
| Kynurenic acid |
| Melatonin (N-acetyl-5-methoxytryptamine) |
| N-Butanoyl 5-methoxy-1-methyl-β,β-tetramethylenetryptamine |
| N-Butanoyl 5-methoxy-1-methyl-β,β-trimethylenetryptamine |
Antidepressant Effects
Methoxyindole derivatives have been investigated for their potential as antidepressant agents. The structural similarity of some methoxyindoles to the neurotransmitter serotonin, which contains an indole moiety, provides a rationale for this exploration. mdpi.com Agomelatine, a notable antidepressant, is a melatonergic agonist and a 5-HT₂C antagonist, demonstrating the therapeutic potential of methoxyindole-based structures in mood disorders. nih.gov
Studies have shown that certain methoxyindole analogs exhibit antidepressant-like effects in preclinical models. For instance, 6-methoxytryptamine (B1360108) has demonstrated the ability to promote neurogenesis and synaptic plasticity in animal models, similar to the action of some established antidepressants. Research into novel indole-bearing azetidinone derivatives has also pointed towards potential antidepressant activity. Furthermore, the antidepressant-like actions of kynurenic acid, a metabolite of the tryptophan-kynurenine pathway, have been linked to serotonergic systems. rsc.org
| Compound/Analog Class | Research Finding | Model System |
| Agomelatine | Efficacy demonstrated in major depressive disorder (MDD). nih.gov | Clinical Studies |
| 6-Methoxytryptamine | Promotes neurogenesis and synaptic plasticity. | Animal Models |
| Kynurenic Acid Analogues | Antidepressant-like actions observed. rsc.org | Animal Models (Forced Swim Test) |
| Indole-bearing Azetidinones | Investigated for potential antidepressant activity. | Preclinical Studies |
Antihistaminic Actions
The indole alkaloid framework is recognized for a variety of biological activities, including antihistaminic properties. researchgate.net Research has explored indole derivatives for their potential to act as histamine (B1213489) receptor antagonists. For example, linking an H₃R pharmacophore to certain analog structures has produced compounds with low nanomolar affinity at the H₃ receptor. malariaworld.org While direct studies on this compound are not specified, the broader class of indole derivatives has shown promise in this area. chim.itresearchgate.net
Antimalarial Activity
The search for new antimalarial agents has led to the investigation of indole derivatives, with several methoxyindole analogs showing promising activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Structure-activity relationship (SAR) studies have indicated that C-6 methoxylated analogs are among the more potent compounds against malarial parasites. researchgate.net
In one study, 7-methoxy substituted indoleglyoxylamides were found to have potent antimalarial activity, with IC₅₀ values ranging from 10 to 92 nM. nih.gov A 6-methoxyindolglyoxylamide analog was also identified as a potent growth inhibitor of T. brucei, a related protozoan parasite. nih.gov Another study highlighted a 7-chloro-5'-methoxy substituted compound with sub-micromolar anti-erythrocytic activity (IC₅₀ of 0.69 µM). researchgate.net These findings underscore the importance of the methoxy group's position on the indole ring for antimalarial efficacy.
| Methoxyindole Analog | Activity | Plasmodium Strain(s) |
| 7-Methoxy substituted indoleglyoxylamides | IC₅₀: 10–92 nM | Not specified |
| 7-Chloro-5'-methoxy substituted bis-indole | IC₅₀: 0.69 µM | Not specified |
| C-6 Methoxylated β-carboline derivatives | Potent activity noted | P. falciparum (FcB1) |
Anti-Parkinson Activity
Indole-based compounds are actively being investigated for their neuroprotective potential in the context of Parkinson's disease (PD). mdpi.compensoft.net The pathology of PD involves the loss of dopaminergic neurons, and strategies to protect these neurons are of significant therapeutic interest. mdpi.com Melatonin (N-acetyl-5-methoxytryptamine), an endogenous methoxyindole, and its analogs are considered promising therapeutic approaches for PD due to their antioxidant, anti-inflammatory, and anti-apoptotic activities. pensoft.net
Research has focused on developing indole derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme whose activity can contribute to neurodegeneration in Parkinson's disease. researchgate.net A sulfonyl-hydrazone derivative featuring a 5-methoxyindole scaffold was found to exhibit selective inhibitory activity against human MAO-B. researchgate.net Furthermore, some pyridopyrimidine derivatives have been reported for their potential use as anti-Parkinson agents. nih.gov
Anti-tubercular Activity
Methoxyindole analogs have emerged as a promising class of compounds in the development of new treatments for tuberculosis (TB). plos.org Several studies have demonstrated their potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.
Specifically, 4-fluoro and 6-methoxyindoles incorporating a cationic amphiphilic motif have shown potent anti-mycobacterial activity, believed to act via cell membrane permeabilization and depolarization. plos.org In other research, a series of synthetic 7-methoxy-indolizine derivatives were evaluated, with some compounds exhibiting encouraging activity against multidrug-resistant (MDR) Mtb strains at a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. researchgate.net One study identified a 5-methoxy indole-3-thiosemicarbazone complex as having potential anti-tubercular properties. These findings highlight the potential of methoxyindoles as a scaffold for novel anti-TB drug discovery. plos.org
| Methoxyindole Analog | Activity (MIC) | M. tuberculosis Strain(s) |
| 7-Methoxy-indolizine derivatives (5i, 5j) | 8 µg/mL | H37Rv |
| 7-Methoxy-indolizine derivatives (5i, 5j) | 16 µg/mL | MDR strains |
| 4-Fluoro and 6-methoxyindoles | Potent activity reported | Not specified |
| 5-Methoxy indole-3-thiosemicarbazone | Investigated for anti-TB activity | Not specified |
Antihypertensive Properties
The indole scaffold is present in several compounds known for their effects on blood pressure. mdpi.comrsc.orgnih.gov The natural indole alkaloid Reserpine, for instance, has a history of use as an antihypertensive agent. mdpi.comrsc.org This has spurred interest in synthetic indole derivatives for the management of hypertension.
While direct research on this compound's antihypertensive effects is limited, related methoxyindole derivatives have been part of this exploration. Indole-3-propionic acid, for example, has been studied for its role in immune modulation and blood pressure regulation in animal models of salt-sensitive hypertension. mdpi.com The broad pharmacological profile of methoxy-activated indoles suggests their potential as a foundation for developing new cardiovascular agents. chim.it
Molecular Mechanisms of Action
Tubulin Interaction and Polymerization Inhibition
Indole (B1671886) derivatives are recognized as tubulin polymerization inhibitors. nih.gov These compounds interfere with the dynamic process of microtubule assembly and disassembly, which is crucial for cell structure, transport, and division. nih.govresearchgate.net The inhibitory action of compounds related to 3-Acetyl-6-methoxyindole is primarily achieved by binding to tubulin heterodimers, preventing their polymerization into microtubules. nih.govresearchgate.net
Research has identified that many indole-based inhibitors, including those with methoxy (B1213986) substitutions, exert their effects by binding to the colchicine-binding site on the β-subunit of tubulin. researchgate.netacs.org This binding prevents the tubulin dimers from adopting the straight conformation necessary for incorporating into a growing microtubule, thereby inhibiting polymerization. acs.orgnih.gov This mechanism is characteristic of microtubule-destabilizing agents. acs.orgnih.gov Studies on various indole derivatives have confirmed their interaction at this specific site, often using competitive binding assays with radiolabeled colchicine (B1669291). acs.orgresearchgate.net For instance, a series of indole-3-glyoxylamides were shown to directly compete with [³H]-colchicine, confirming their binding location. acs.org
Table 1: Tubulin Polymerization Inhibition by Selected Indole Compounds
| Compound | Target/Assay | Potency (IC₅₀) | Source |
|---|---|---|---|
| Indole-based Phosphate (B84403) Prodrug (OXi8007) | Tubulin Assembly Inhibition | 1.1 µM | researchgate.net |
| BPR0L075 | Tubulin Polymerization | Not specified | researchgate.net |
| Indolyl-pyridinyl-propenone (Compound 2m) | Tubulin Polymerization | Substantial inhibition at 3 µM and 0.1 µM | acs.org |
This table is for illustrative purposes, showing the activity of related indole structures. IC₅₀ represents the concentration required to inhibit 50% of the activity.
The inhibition of tubulin polymerization at the molecular level translates into a dramatic disruption of the microtubule network within the cell. researchgate.net When treated with active indole compounds, the intricate web of microtubules collapses. acs.org Immunofluorescence staining of cells treated with these compounds reveals a loss of the filamentous microtubule structure, extensive damage to the network, and the formation of abnormal mitotic spindles. acs.org This disruption is a direct consequence of the compound's binding to tubulin and preventing the formation of stable microtubules, which ultimately interferes with mitosis and other microtubule-dependent cellular functions. researchgate.netacs.org
Binding to the Colchicine Site of Tubulin
Cell Cycle Progression Modulation
By disrupting microtubule dynamics, this compound and its analogues directly interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This interference triggers cell cycle checkpoints, leading to an arrest at specific phases. researchgate.netacs.org
The most commonly observed effect of colchicine-site binding agents is the arrest of the cell cycle in the G2/M phase. researchgate.netnih.gov This occurs because the cell's checkpoint mechanisms detect the defective mitotic spindle and halt progression into anaphase, preventing improper chromosome division. nih.gov Flow cytometry analysis of cancer cells treated with various methoxyindole derivatives consistently shows a significant accumulation of cells in the G2/M phase. researchgate.netacs.org This arrest is a hallmark of antimitotic agents that destabilize microtubules. chim.itmdpi.com For example, treatment of U251 glioblastoma cells with potent indolyl-pyridinyl-propenones led to a substantial increase in the G2/M population. acs.org
Table 2: Effect of Methoxyindole Analogues on Cell Cycle Distribution
| Compound/Cell Line | Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Source |
|---|---|---|---|---|---|
| N-methoxyindole-3-carbinol (NI3C) / HCT-116 | Not specified | Decrease | Not specified | Accumulation | researchgate.net |
| Indolyl-pyridinyl-propenone (2l) / U251 | 3 µM | Decrease | Decrease | Substantial Increase | acs.org |
| Indolyl-pyridinyl-propenone (2m) / U251 | 3 µM | Decrease | Decrease | Substantial Increase | acs.org |
This table presents data on related compounds to illustrate the principle of G2/M arrest. The specific percentages can vary significantly based on the cell line, compound, concentration, and duration of treatment.
While G2/M arrest is typical for microtubule-destabilizing agents, some indole compounds have been shown to induce a G1 phase arrest. researchgate.netnih.gov For example, Indole-3-carbinol (I3C), a related but distinct compound, causes an accumulation of colon and breast cancer cells in the G0/G1 phase. researchgate.netnih.gov This is in contrast to N-methoxyindole-3-carbinol (NI3C), which induces a G2/M arrest in the same cell lines. researchgate.net The G1 arrest by I3C has been linked to the specific inhibition of cyclin-dependent kinase 6 (CDK6) expression. nih.gov This indicates that while the indole scaffold is common, specific substitutions can alter the precise mechanism of cell cycle modulation.
G2/M Phase Arrest Induction
Apoptosis Induction in Malignant Cells
Prolonged arrest at the G2/M checkpoint due to irreparable spindle damage typically leads to the induction of apoptosis, or programmed cell death. researchgate.netgoogle.com This is a crucial outcome for an anticancer agent. The cell death process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. nih.govgoogle.com Following treatment with potent indole derivatives, cancer cells exhibit classic signs of apoptosis, including an increase in the sub-G1 cell population (indicative of DNA fragmentation), caspase activation, and cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP). nih.govmdpi.com This apoptotic response is the ultimate consequence of the initial disruption of microtubule dynamics and the subsequent mitotic arrest. researchgate.net
Mitochondrial Membrane Depolarization
The compound this compound, a methoxyindole, is related to a class of compounds that have been shown to influence mitochondrial function. Melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a well-known methoxyindole, and its metabolites can protect against mitochondrial dysfunction. nih.govnih.gov Mitochondrial dysfunction can lead to a decrease in the mitochondrial membrane potential, a phenomenon known as depolarization. medsciencegroup.us This depolarization can be a critical step in the initiation of apoptosis, or programmed cell death, through the intrinsic pathway. uca.edu.ar
Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. nih.gov The mitochondrial membrane potential is essential for ATP synthesis. nih.gov A disruption in this potential can lead to the opening of the mitochondrial permeability transition pore (mtPTP), causing mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like cytochrome c. nih.govuca.edu.ar Studies on related indole compounds have shown that they can induce apoptosis in cancer cells, a process often linked to mitochondrial events. For instance, combining melatonin with chemotherapy agents has been observed to increase apoptosis and mitochondrial damage in cancer cells, partly by lowering the mitochondrial membrane potential. nih.gov
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological events, like wound healing, and in pathological conditions, such as tumor growth. moleculardevices.comnih.govbiorxiv.org This process involves the proliferation, migration, and differentiation of endothelial cells. moleculardevices.com The inhibition of angiogenesis is a key strategy in cancer therapy.
Inhibition of Endothelial Cell Migration in Wound Healing Assays
Wound healing is a complex process that heavily relies on angiogenesis to supply nutrients and oxygen to the regenerating tissue. nih.govbiorxiv.org The migration of endothelial cells is a fundamental step in the formation of new capillaries. nih.gov In vitro wound healing assays, or "scratch tests," are used to assess the migratory ability of cells. While specific data on this compound's direct effect on endothelial cell migration in wound healing assays is not detailed in the provided context, the anti-angiogenic properties of related compounds suggest a potential inhibitory role. For example, the anti-angiogenic factor PEDF has been shown to inhibit the migration of dermal microvascular endothelial cells. nih.gov Furthermore, studies on cerebrospinal fluid have demonstrated its ability to inhibit the migration of human umbilical vein endothelial cells (HUVECs) and the subsequent formation of capillary-like structures. cns.org
Impairment of Capillary-like Tube Formation
A critical step in angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures, a process known as tube formation. moleculardevices.comnih.gov In vitro tube formation assays, where endothelial cells are cultured on a basement membrane extract, are widely used to screen for compounds with pro- or anti-angiogenic activity. moleculardevices.commdpi.com The impairment of this process is a hallmark of anti-angiogenic agents. For instance, the anti-cancer drug Suramin is known to inhibit tube formation. moleculardevices.com Similarly, the endogenous anti-angiogenic factor PEDF has been demonstrated to inhibit tube formation by dermal microvascular endothelial cells. nih.gov Altered shear stress on endothelial cells can also influence their ability to form organized tubular networks. plos.org
Targeting of Intracellular Signaling Pathways in Cancer
The dysregulation of intracellular signaling pathways is a fundamental characteristic of cancer, promoting uncontrolled cell growth, proliferation, and survival. nih.govmdpi.com
Inhibition of PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a major regulator of cell proliferation, growth, metabolism, and survival. nih.gov Its overactivation is common in many human cancers and is associated with tumor progression and resistance to therapy. mdpi.complos.org Consequently, inhibitors of this pathway are being actively investigated as cancer therapeutics. nih.gov
Indole compounds, a class to which this compound belongs, have shown potential in modulating this pathway. nih.gov For example, Indole-3-carbinol (I3C) and its derivative, 3,3'-diindolylmethane (B526164) (DIM), can inhibit PI3K/Akt/mTOR signaling. nih.gov A derivative of I3C, (3-chloroacetyl)-indole (3CAI), has been identified as a specific inhibitor of Akt, leading to the downstream inhibition of mTOR, effectively blocking the PI3K/Akt/mTOR pathway. nih.gov This highlights the potential for indole-based compounds to target this critical cancer-related signaling network. nih.gov
Dual Inhibition of EGFR and CDK-2
Targeting multiple key proteins simultaneously is an emerging strategy to enhance the effectiveness of cancer therapy and overcome drug resistance. plos.org The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2) are two such important targets. EGFR is a receptor tyrosine kinase that, when overactivated, drives tumor growth and metastasis. plos.org CDK-2 is a key regulator of the cell cycle, and its overactivation leads to unchecked cell division. plos.org
Several indole derivatives have been designed and synthesized as dual inhibitors of EGFR and CDK-2. nih.govnih.gov For instance, a series of pyrazolyl-s-triazine compounds incorporating an indole motif were developed, with one compound showing potent inhibition of both EGFR and CDK-2, and inducing significant apoptosis in lung cancer cells. nih.govresearchgate.net Another study reported on 5-substituted-indole-2-carboxamides that also demonstrated dual inhibitory activity against EGFR and CDK-2, coupled with potent antiproliferative effects. nih.govmdpi.com These findings underscore the versatility of the indole scaffold in developing multi-targeted anticancer agents. plos.org
Molecular Basis of Antimicrobial Activity
Indole and its derivatives have garnered significant attention for their antimicrobial properties, presenting a versatile scaffold for the development of new therapeutic agents to combat drug-resistant pathogens. innovareacademics.inmdpi.com
The antimicrobial action of indole compounds is often attributed to their ability to interact with and disrupt microbial cellular structures. Many indole derivatives function by targeting and compromising the integrity of the bacterial cell membrane. mdpi.com This membrane-targeting action can lead to rapid bacterial cell death. researchgate.net
Furthermore, certain indole derivatives exhibit significant antifungal activity. researchgate.net For example, 5-methoxyindole-3-acetic acid has demonstrated antifungal effects against various fungal species. researchgate.net Mechanistic studies on related compounds have revealed that they can act by downregulating key virulence genes involved in the growth and development of fungal hyphae and biofilms. mdpi.com The antimicrobial efficacy of several indole derivatives against a range of pathogens underscores the potential of this compound as an antimicrobial agent. turkjps.org
Below is a table summarizing the minimum inhibitory concentration (MIC) values for various indole derivatives against selected microorganisms, illustrating the antimicrobial potential within this chemical class.
Table 1: Antimicrobial Activity of Selected Indole Derivatives
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole-triazole derivatives | Staphylococcus aureus | 3.125-50 | turkjps.org |
| Indole-triazole derivatives | MRSA | 3.125-50 | turkjps.org |
| Indole-triazole derivatives | Escherichia coli | 3.125-50 | turkjps.org |
| Indole-triazole derivatives | Candida albicans | 3.125-50 | turkjps.org |
| Indole-triazole derivatives | Candida krusei | 3.125-50 | turkjps.org |
| 3-phenyl-5-methoxyindole | Candida albicans (Fluconazole-resistant) | 126.04 (MIC80) | mdpi.com |
MRSA: Methicillin-resistant Staphylococcus aureus
A significant aspect of the antimicrobial potential of indole-based compounds lies in their ability to act synergistically with existing antimicrobial drugs. nih.gov This is particularly crucial for overcoming resistance in multidrug-resistant (MDR) bacteria. researchgate.net One of the primary mechanisms for this synergy involves the perturbation of the outer membrane of Gram-negative bacteria. acs.org This disruption increases membrane permeability, allowing conventional antibiotics, which might otherwise be ineffective, to enter the bacterial cell and reach their target sites. acs.org
Studies have shown that combining certain indole derivatives with conventional antibiotics can lead to a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic, effectively re-sensitizing resistant strains. researchgate.netnih.gov For example, the combination of an indole derivative with fluconazole (B54011) has shown a strong synergistic effect against resistant Candida albicans strains. mdpi.com This approach of using indole compounds as adjuvants or "synergists" opens new avenues for extending the lifespan and efficacy of current antibiotic arsenals. nih.govacs.org
Table 2: Synergistic Antimicrobial Effects
| Compound Combination | Target Organism | Observation | Reference |
|---|---|---|---|
| 2-aminoimidazole/triazole + Tetracycline | Tetracycline-resistant E. coli | >99% reduction in bacterial growth | nih.gov |
| Indole-3-carbinol (I3C) + EDTA | MDR Acinetobacter baumannii | 8- to 64-fold reduction in I3C MIC | researchgate.net |
| 3-phenyl-5-methoxyindole + Fluconazole | Fluconazole-resistant C. albicans | MIC80 reduced from >200 µg/mL to 3.25 µg/mL | mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Modeling
Influence of Substituents on the Indole (B1671886) Nucleus
The nature and position of substituents on the bicyclic indole core significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. ijpsjournal.com
The methoxy (B1213986) (-OCH3) group is an electron-donating group that can enhance the reactivity of the indole ring. chim.it Its position on the benzene (B151609) portion of the indole nucleus has a profound impact on biological activity.
Position 6: SAR analyses of certain indole derivatives have demonstrated that a methoxy group at the C-6 position results in superior anti-proliferative activity compared to substitutions at other positions. The activity sequence was identified as: 6-OCH3 > 6-F > 6-Br > 5-OCH3 > 6-Cl > 5-Cl > 5-H. nih.gov The electron-donating nature of the methoxy group at C6 activates the indole ring towards electrophilic substitution.
Position 5: A methoxy group at the C-5 position has been found to be favorable for certain biological activities, including the upregulation of Tumor Suppressor Genes (TSG). mdpi.comsci-hub.se In some series of compounds, the 5-methoxy substitution is considered optimal for activity. sci-hub.se
Position 8: In a series of pyrazino[1,2-a]indole (B3349936) derivatives, a methoxy group at the 8-position was critical for potent antiproliferative activity against specific leukemia cell lines. nih.gov Moving the methoxy group to the 6- or 7-position resulted in inactive compounds, highlighting the critical importance of substitution placement for activity. nih.gov
Table 1: Influence of Methoxy Group Position on Antiproliferative Activity of Indole Derivatives This table is interactive. Click on headers to sort.
| Position of Methoxy Group | Relative Activity/Specific Effect | Source(s) |
|---|---|---|
| 6-position | Highest antiproliferative activity in the tested series. | nih.gov |
| 5-position | Favorable for activity; associated with TSG upregulation. | mdpi.comsci-hub.se |
| 8-position (in pyrazino[1,2-a]indoles) | Potent and selective activity; critical for function. | nih.gov |
| 7-position (in pyrazino[1,2-a]indoles) | Inactive compound. | nih.gov |
The C-3 position of the indole ring is the most nucleophilic and is a common site for substitution. rsc.org The nature of the substituent at this position is a key determinant of the molecule's biological profile.
Acetyl Group: The acetyl group (-COCH3) at the 3-position, as seen in 3-Acetylindole (B1664109), is an electron-withdrawing group that can stabilize the indole ring. 3-Acetylindole serves as a versatile starting material for the synthesis of numerous bioactive indole alkaloids. researchgate.net The acetyl group is less electrophilic than a formyl group, which can reduce reactivity towards nucleophiles.
Other Acyl/Functional Groups: In some studies, the replacement of a sulfur atom linker with a carbonyl group showed good activity. nih.gov However, in other series, replacing the 3-carbonyl linker with a sulfide (B99878) or oxygen linker improved cytotoxic potency, suggesting the carbonyl moiety is important but not always essential. researchgate.net The introduction of a double bond and an ester group at position 3 has been shown to increase cytotoxicity. mdpi.com Conversely, substituting an aldehyde group at the C-3 position of indole has led to a significant reduction in activity in certain compound series. nih.gov
The electronic nature of substituents on the indole ring plays a pivotal role in determining the biological activity.
Electron-Donating Groups (EDGs): In some contexts, such as for certain antioxidant agents, indole derivatives with electron-donating groups on the imidazole (B134444) ring (a common linker) showed the best activity. mdpi.com For some anticancer compounds, substituted electron-donating groups on the indole benzene ring were found to promote activity. nih.gov
Electron-Withdrawing Groups (EWGs): In many cases, electron-withdrawing groups enhance biological activity. For instance, EWGs on the benzene ring of some indole derivatives contributed more to anti-proliferative activity than EDGs. nih.gov In studies on anticonvulsant indole derivatives, EWGs like trifluoromethyl and chloro were more effective than EDGs like methoxy. sci-hub.se The presence of EWGs can facilitate certain synthetic reactions and enhance the electrophilicity of adjacent functional groups. beilstein-journals.org Theoretical studies have been used to quantify the activating and deactivating effects of various substituents on the indole nucleus. researchgate.net
Table 2: General Effect of Electronic Groups on Indole Activity This table is interactive. Click on headers to sort.
| Group Type | General Effect on Activity | Example Context | Source(s) |
|---|---|---|---|
| Electron-Donating (e.g., -OCH3, -CH3) | Can promote activity. | Antioxidant and some anticancer compounds. | nih.govresearchgate.netmdpi.com |
| Electron-Withdrawing (e.g., -NO2, -CF3, Halogens) | Often enhances activity. | Anticancer and anticonvulsant compounds. | nih.govsci-hub.se |
Halogen atoms (F, Cl, Br, I) are common substituents in medicinal chemistry that can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and ability to form specific interactions like halogen bonds. nih.govresearchgate.netfrontiersin.org
Influence on Potency: The presence and position of halogen substituents on the indole ring can significantly impact biological activity. researchgate.net A single bromine substitution at position 5 or 6 often leads to a considerable improvement in the potency of kinase inhibitors. nih.gov In one study, the antiproliferative activity sequence was found to be 6-F > 6-Br > 6-Cl. nih.gov
Structural and Binding Effects: Halogenation can alter the crystal structure and intermolecular interactions of indole derivatives. rsc.org Computational studies have indicated that halogen substituents at the 7-position of the indole ring can interact with the hinge region of kinases, mediated by water, which is a critical interaction for inhibitory activity. researchgate.net The bromine at position 5 of the indole nucleus has been shown to strongly favor antiproliferative activity in certain classes of marine natural products. nih.gov
Effects of Electron-Donating and Electron-Withdrawing Groups
Contribution of Linker Moieties and Side Chains to Biological Activity
The linker connecting the indole C-3 position to another chemical group is a key structural element.
Carbonyl Linkers: A carbonyl group often serves as a linker in potent bioactive molecules. In the development of phenastatin-based anticancer agents, a carbonyl group was used as a bioisosteric replacement for an olefinic moiety to create more stable and potent compounds. nih.gov The inclusion of a carbonyl group, along with other key features, is often required for tubulin inhibitory action. nih.gov However, SAR studies of 3-aroylindoles revealed that while the carbonyl linker is important, it is not always essential for activity, as its replacement with sulfide or oxygen linkers led to analogues with improved potency. researchgate.net
Heterocyclic and Other Linkers: Bis- and tris-indole alkaloids that contain N-heterocyclic linker moieties have been shown to display diverse and potent biological activities. rsc.org In one study, an ethyl carbonyl linker was found to contribute to significant antioxidant activity. pjps.pk
Significance of Carbonyl and Other Linkers
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole derivatives, 3D-QSAR analyses have been instrumental in identifying the key physicochemical properties that drive their potency.
A QSAR study on 2-substituted 6-methoxy-1-(2-propionylaminoethyl)indoles revealed several critical factors for melatonin (B1676174) receptor affinity:
Lipophilicity : An optimal range of lipophilicity for the substituent at the C-2 position of the indole ring is crucial for high affinity. sci-hub.se
Electronic and Steric Factors : The analysis indicated that planar, electron-withdrawing substituents at the C-2 position contribute positively to the binding affinity, likely by establishing additional interactions within the binding pocket. sci-hub.se A separate 3D-QSAR analysis on different indole derivatives highlighted that steric structure, hydrophobic interactions, and hydrogen bonding were key determinants of activity. nih.gov
Model Predictability : Field-based 3D-QSAR models for amphiphilic indole derivatives have shown high predictive power, confirming that steric interactions are of primary importance for their antimycobacterial activity. researchgate.net These robust models can effectively predict the activity of new compounds, accelerating the design of more potent agents. researchgate.net
Ligand-Target Interaction Principles
Understanding how 3-Acetyl-6-methoxyindole analogues bind to their biological targets is fundamental for rational drug design. Studies have focused on elucidating interactions with key proteins like tubulin and specific receptors.
A significant number of indole derivatives exhibit anticancer activity by inhibiting tubulin polymerization. chim.it Molecular modeling and experimental studies have consistently shown that these compounds often bind to the colchicine-binding site on β-tubulin. researchgate.netresearchgate.net
Molecular docking studies have confirmed that the inhibitory activity of these molecules on tubulin polymerization stems from their interaction with the colchicine (B1669291) site. researchgate.net The binding of these indole derivatives disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. chim.itmdpi.com For example, 3-aroylindoles and related compounds are designed as colchicine-binding site inhibitors (CBSIs). researchgate.netresearchgate.net
As analogues of melatonin, 6-methoxyindole (B132359) derivatives have been extensively studied for their affinity towards melatonin receptors, MT1 and MT2.
Affinity : Shifting the methoxy group from C-5 to C-6 generally maintains good binding affinity. nih.gov Further modifications, such as introducing substituents at the C-2 position of the indole ring, can significantly enhance affinity, sometimes into the picomolar range. nih.gov
Selectivity : While many analogues show little to no subtype selectivity between MT1 and MT2 receptors, some specific modifications can confer selectivity. sci-hub.se A QSAR study on 2-substituted 6-methoxyindoles found that a 2-phenethyl derivative exhibited the highest selectivity for the MT2 receptor, with a selectivity ratio (MT2/MT1) of approximately 50. sci-hub.se
The following table presents binding affinity data for a selection of 2-substituted 6-methoxyindole analogues at human MT1 and MT2 receptors.
| Compound (Substituent at C-2) | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity Ratio (Ki MT1 / Ki MT2) |
|---|---|---|---|
| -H | 1.58 | 0.65 | 2.43 |
| -Br | 0.14 | 0.13 | 1.08 |
| -I | 0.08 | 0.07 | 1.14 |
| -CHO | 1.48 | 0.87 | 1.70 |
| -CH2Ph | 0.74 | 0.17 | 4.35 |
| -(CH2)2Ph | 12.3 | 0.25 | 49.2 |
Data sourced from a study on 2-substituted indole melatonin receptor ligands. sci-hub.se
Elucidation of Tubulin Binding Pockets
In Silico Approaches: Molecular Docking and Dynamics Simulations
Computational methods are indispensable tools for studying ligand-target interactions at a molecular level.
Molecular Docking : Docking studies are widely used to predict the binding pose of indole derivatives within the active site of their target proteins. mdpi.comacs.org For anticancer analogues, docking has been used to visualize interactions within the colchicine-binding site of tubulin, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govresearchgate.net These predictions help rationalize the observed SAR and guide the design of new, more potent inhibitors. nih.gov
Therapeutic Potential and Applications in Drug Discovery
Development of Next-Generation Anticancer Therapeutics
The indole (B1671886) nucleus is a "privileged" structure in cancer drug discovery, with famous examples including the Vinca alkaloids, vinblastine, and vincristine. chemimpex.com Modern research focuses on synthetic indole derivatives to develop more targeted and effective anticancer agents. The 6-methoxy substitution on the indole ring has been shown to be a critical determinant of the mode of action and potency of some anticancer compounds. smolecule.com
Rational Design of Anti-Tubulin Agents
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov The indole scaffold has been extensively used to design new tubulin inhibitors that bind to the colchicine (B1669291) site. chemimpex.com
Research into indolyl-pyridinyl-propenones has revealed the striking importance of the methoxy (B1213986) group's position on the indole ring. A study demonstrated that shifting the methoxy group from the 5-position to the 6-position switched the compound's mechanism from inducing a non-apoptotic cell death form known as methuosis to causing microtubule disruption. smolecule.com This finding suggests that the 6-methoxyindole (B132359) scaffold is a promising prototype for a new class of mitotic inhibitors. smolecule.com The design of such agents often involves combining the indole core, which can fit into a hydrophobic pocket of the colchicine binding site, with other pharmacophoric elements like a trimethoxyphenyl (TMP) group, which is a known key feature for tubulin binding. smolecule.comchemimpex.com Derivatives of 6-methoxyindole have been identified as promising tubulin polymerization inhibitors, with some compounds showing potent activity and binding effectively to the colchicine site on tubulin. chim.it
Table 1: Activity of Selected Indole-Based Tubulin Inhibitors
| Compound Type | Target | Key Findings | Reference |
|---|---|---|---|
| 6-Methoxy Indolyl-Pyridinyl-Propenone | Microtubules | Switched activity from methuosis induction (5-methoxy) to microtubule disruption. | smolecule.com |
| 6-Aryl-3-aroyl-indole analogs | Tubulin Polymerization | Showed significant cytotoxicity against breast cancer cells (IC50 = 102 nM) and inhibited tubulin polymerization (IC50 = 0.57 μM). | chim.it |
Strategies for Overcoming Drug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), which is responsible for a high percentage of cancer-related deaths. ontosight.ai Mechanisms of MDR include the overexpression of drug efflux pumps like P-glycoprotein (ABCB1), mutations in drug targets, and the activation of cell survival pathways. nih.govsphinxsai.com
The development of novel agents that can circumvent or reverse MDR is a critical goal. Some indole derivatives have shown potential in overcoming drug resistance. For example, scientists have discovered small molecules that can inhibit proteins like Rev1, which is involved in the DNA damage tolerance pathway that cancer cells use to survive chemotherapy. ontosight.ai While the specific compound JH-RE-06 was identified in this study, it highlights a strategy where indole-like scaffolds could be optimized to inhibit targets involved in resistance. ontosight.ai Furthermore, targeting microtubules with novel agents based on the 6-methoxyindole scaffold could be effective against tumors that have developed resistance to other chemotherapeutics, as these new agents may not be substrates for efflux pumps or may overcome resistance conferred by tubulin mutations. smolecule.com
Multi-Targeted Drug Design
The complexity of cancer, which involves multiple dysregulated signaling pathways, has spurred the development of multi-targeted drugs. researchgate.net This approach aims to improve therapeutic efficacy by simultaneously inhibiting two or more key targets involved in cancer progression. researchgate.net The indole scaffold is well-suited for the design of such agents.
For instance, researchers have designed indole-chalcone derivatives that act as dual inhibitors of tubulin polymerization and thioredoxin reductase (TrxR), an enzyme involved in redox regulation and overexpressed in many cancers. chim.it This dual-action mechanism can lead to enhanced anticancer activity and potentially overcome resistance. Another strategy involves creating hybrid molecules that combine the indole core with other pharmacophores to target different pathways. For example, hybrids of indole and thiazolidinedione have been developed that show superior anticancer activity against multiple cancer cell lines compared to standard drugs. chim.it The 3-acetyl-6-methoxyindole structure could serve as a foundational block for creating such multi-targeted agents, where the acetyl group and the indole nitrogen can be functionalized to introduce pharmacophores that interact with other cancer-relevant targets.
Prospects for New Anti-inflammatory Agents
Inflammation is a key process in many chronic diseases. The discovery of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which is an indole derivative, has established the importance of this scaffold in developing anti-inflammatory agents. sphinxsai.comresearchgate.net The search for new agents with improved efficacy and better side-effect profiles is ongoing.
Derivatives of methoxyindoles have shown promise in this area. Studies on various substituted 5-methoxyindole (B15748) derivatives have demonstrated significant anti-inflammatory activity. researchgate.netrjptonline.org For example, 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid showed remarkable anti-inflammatory effects. rjptonline.org Furthermore, 6-methoxyindole-3-acetic acid is being actively investigated for its potential anti-inflammatory properties, suggesting that the 6-methoxy substitution pattern is favorable for this biological activity. chemimpex.com The anti-inflammatory potential of these compounds is often evaluated through their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2). jrespharm.com The this compound core represents a valuable starting point for the synthesis of new anti-inflammatory candidates.
Role in the Development of Antioxidant Compounds for Disease Prevention
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Indole derivatives, most notably the neurohormone melatonin (B1676174) (N-acetyl-5-methoxytryptamine), are recognized for their potent antioxidant properties. ingentaconnect.comresearchgate.net
The methoxy group on the indole ring, particularly at the C5 or C6 position, is thought to contribute to the antioxidant activity. chemimpex.comontosight.ai For example, 5-Hydroxy-6-methoxyindole is noted for its potential antioxidant effects. ontosight.ai Similarly, 6-methoxyindole-3-acetic acid is being explored for its use in skincare formulations due to its antioxidant properties that may protect against oxidative stress. chemimpex.com The antioxidant mechanism of indole derivatives can involve direct scavenging of free radicals or chelation of metal ions that catalyze oxidative reactions. jrespharm.comnih.gov Given the established antioxidant profile of related methoxyindoles, this compound and its derivatives are promising candidates for the development of novel antioxidants for disease prevention.
Table 2: Bioactivity of Methoxyindole Derivatives
| Compound/Derivative Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 6-Methoxyindole-3-acetic acid | Anti-inflammatory, Antioxidant | Investigated for potential in new medications and skincare for its protective properties. | chemimpex.com |
| 5-Hydroxy-6-methoxyindole | Antioxidant, Anti-inflammatory | Possesses potential antioxidant and neuroprotective effects. | ontosight.ai |
| Piperazine substituted 5-methoxy indole derivatives | Antioxidant, Anti-inflammatory | Showed significant DPPH radical scavenging activity and COX-2 inhibition. | jrespharm.com |
Advancement of Novel Antimicrobial and Antifungal Drugs
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new drugs with novel mechanisms of action. The indole scaffold is a versatile platform for the development of antimicrobial and antifungal agents. nih.govnih.gov
Several studies have highlighted the potential of 6-methoxyindole derivatives in this field. For instance, ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate has demonstrated promising activity against various bacterial strains (like Staphylococcus aureus and Escherichia coli) and fungal strains (like Candida albicans), with its mechanism involving the disruption of microbial cell membranes and inhibition of essential enzymes. smolecule.com Other research has shown that derivatives of 4,6-dimethoxy-1H-indole possess strong antimicrobial activity against several pathogenic bacterial species. samipubco.com In the search for new antifungal agents, indole derivatives have also shown efficacy against plant pathogenic fungi, indicating a broad spectrum of activity. researchgate.net The this compound structure, therefore, serves as a promising template for synthesizing new generations of antimicrobial and antifungal drugs to combat resistant pathogens.
Table 3: Antimicrobial Activity of Selected Indole Derivatives
| Compound | Target Organisms | Activity/Findings | Reference |
|---|---|---|---|
| Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | S. aureus, E. coli, C. albicans | Effective inhibition at low concentrations; disrupts microbial cell walls. | smolecule.com |
| 4,6-Dimethoxy-1H-indole derivatives | Pathogenic bacteria | Several derivatives showed strong antimicrobial activity. | samipubco.com |
Contribution to Antiviral Drug Pipelines
The indole nucleus is a recognized pharmacophore in the development of antiviral agents, with numerous derivatives exhibiting activity against a range of viruses. nih.govijpsr.com While direct studies on the antiviral properties of this compound are not extensively documented, its structural motifs are present in compounds with known antiviral efficacy. The 3-acetylindole (B1664109) moiety serves as a key building block for more complex molecules that have demonstrated potential in inhibiting viral replication. researchgate.net
For instance, derivatives of ethyl 2-(3-acetyl-1H-indol-1-yl)acetate have been synthesized and evaluated for their antiviral activity. In a study against Marek's disease virus (MDV), a type of herpesvirus, several synthesized pyrazole, pyridine, and pyrimidine (B1678525) derivatives showed significant antiviral effects, with some compounds exhibiting a high therapeutic index. innovareacademics.in This suggests that the 3-acetylindole scaffold can be chemically modified to produce potent antiviral agents.
Furthermore, research on other indole derivatives has identified specific structural features that contribute to antiviral activity. For example, the presence of certain substituents on the indole ring has been shown to be crucial for inhibiting viruses like HIV-1 and Hepatitis C virus (HCV). nih.gov The methoxy group at the 6-position of this compound could potentially influence its biological activity and that of its derivatives, a characteristic that is leveraged in other areas of drug discovery. Although direct evidence is pending, the established antiviral potential of the broader indole class suggests that this compound and its derivatives are valuable candidates for inclusion in antiviral drug discovery pipelines.
Investigative Candidates for Neurodegenerative Disorders
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant challenge for modern medicine, and indole derivatives are at the forefront of research into new therapeutic strategies. nih.gov The interest in these compounds stems from their structural similarity to endogenous neuroactive molecules like serotonin (B10506) and melatonin. Melatonin, an N-acetyl-5-methoxytryptamine, is a well-known methoxyindole with documented neuroprotective properties, including antioxidant and anti-inflammatory effects. nih.govnih.gov
Research has focused on various methoxyindole derivatives for their potential to combat the complex pathologies of neurodegenerative disorders. For example, arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have been shown to possess potent neuroprotective, antioxidant, and monoamine oxidase B (MAO-B) inhibiting effects in models of Alzheimer's and Parkinson's disease. mdpi.com One such derivative demonstrated a favorable safety profile and outperformed reference compounds like melatonin in in vitro assays. mdpi.com
Furthermore, specific indole derivatives have been investigated for their ability to modulate key pathological processes in neurodegeneration. An indole compound, GSK2606414, was found to have neuroprotective effects in a rodent model of Parkinson's disease by inhibiting PERK signaling, which is involved in the cellular stress response. nih.gov While direct studies on this compound in neurodegenerative disease models are limited, its structural relation to melatonin and other neuroprotective indoles makes it a compelling candidate for investigation. The acetyl group at the 3-position offers a site for chemical modification to develop novel compounds with enhanced efficacy against the multifactorial nature of these diseases.
Precursors for the Synthesis of Bioactive Natural Products and Alkaloids
This compound is a valuable precursor for the synthesis of a wide range of bioactive natural products and alkaloids. The indole ring system is a common feature in many complex molecules isolated from natural sources, and the substituents on this compound provide useful chemical handles for elaboration. rsc.orgchim.it
The 3-acetyl group is a key functionality that can be transformed into various other groups, enabling the construction of complex heterocyclic systems. For example, 3-acetylindole derivatives are used in the synthesis of meridianins, a class of marine alkaloids that exhibit cytotoxicity toward tumor cell lines. researchgate.net The synthesis involves the conversion of the acetyl group into an enaminone, which is then cyclized to form the pyrimidine ring characteristic of the meridianin scaffold. researchgate.net
The 6-methoxy group also plays a crucial role, influencing the reactivity of the indole ring and often being a key feature of the final natural product. Methoxy-activated indoles are common starting materials in the total synthesis of complex indole alkaloids. chim.it For instance, a 6-methoxyindole derivative was a key intermediate in the enantioselective total synthesis of tryprostatin A, a natural product that selectively inhibits the cell cycle. rsc.org Similarly, methoxy-substituted tryptophans, which can be derived from methoxyindoles, are essential building blocks for the synthesis of sarpagine (B1680780) indole alkaloids. nih.gov The strategic placement of the methoxy group in this compound makes it a highly useful starting material for accessing these and other classes of intricate and biologically important molecules.
General Clinical and Epidemiological Considerations for Indole Derivatives
Indole derivatives represent a broad and pharmacologically diverse class of compounds with significant clinical and epidemiological relevance. ijpsr.com Their structural versatility allows them to interact with a wide array of biological targets, including enzymes and receptors, leading to a vast range of therapeutic applications. ijpsr.com Several indole-containing drugs are currently on the market for various indications, and many more are in different phases of clinical development. nih.govoup.com
The pharmacological profile of indole derivatives is extensive, encompassing antiviral, antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. ijpsr.comrjptonline.org This broad spectrum of activity is a testament to the "privileged" nature of the indole scaffold in medicinal chemistry. From an epidemiological perspective, the study of indole derivatives is relevant to understanding and combating various diseases. For example, in the context of infectious diseases, the emergence of drug-resistant strains of viruses and bacteria necessitates the development of new therapeutic agents, and indole derivatives are a promising source of such compounds. nih.gov
In the realm of neurodegenerative diseases, epidemiological studies have highlighted the role of metabolic pathways involving indole derivatives, such as the kynurenine (B1673888) pathway of tryptophan metabolism, in the pathology of conditions like Parkinson's and Alzheimer's disease. nih.gov This has spurred clinical interest in modulating these pathways with indole-based compounds. Clinical trials involving methoxyindole derivatives, such as 5-HT4 receptor agonists, have been conducted to assess their therapeutic potential for gastrointestinal disorders. nih.govoup.comresearchgate.net The ongoing research and clinical evaluation of indole derivatives underscore their importance in public health and their potential to address unmet medical needs across a wide range of diseases.
Conclusion and Future Research Directions
Synthesis of Key Findings for 3-Acetyl-6-methoxyindole and its Analogs
Research into this compound and its derivatives has yielded a wealth of information regarding their synthesis and biological properties. The methoxy (B1213986) group at the 6-position enhances the electron-rich nature of the indole (B1671886) ring, influencing its reactivity and biological interactions. chim.it Synthetic methodologies for indole derivatives are well-established and diverse, including classical methods like the Fischer and Bischler indole syntheses, as well as modern, greener approaches utilizing microwave irradiation, ionic liquids, and nanocatalysts. chim.itopenmedicinalchemistryjournal.comresearchgate.net
The biological activities of indole derivatives are vast, with documented efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. rsc.orgnrfhh.com For instance, derivatives of this compound have shown promise in cancer therapy by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. nrfhh.com
Identification of Unexplored Biological Activities and Therapeutic Niches
While much is known about the anticancer and antimicrobial properties of indole derivatives, numerous biological activities and therapeutic niches remain underexplored. The structural versatility of the this compound scaffold makes it a prime candidate for investigating novel therapeutic applications. nrfhh.com
Future research should focus on evaluating its potential in areas such as:
Neurodegenerative Diseases: Given the neuroprotective properties of some indole compounds, investigating the efficacy of this compound analogs in models of Alzheimer's and Parkinson's disease is a logical next step. nih.gov
Metabolic Disorders: The role of indole derivatives in regulating metabolic pathways suggests a potential therapeutic application in conditions like diabetes and obesity. mdpi.com
Antiviral Agents: The indole nucleus is present in several antiviral drugs, and screening this compound derivatives against a broad range of viruses, including emerging pathogens, could unveil new therapeutic leads. mdpi.comnih.gov
Innovative Synthetic Methodologies for Enhanced Diversity
The development of novel synthetic methods is crucial for expanding the chemical diversity of this compound analogs, which can lead to the discovery of compounds with improved potency and selectivity. openmedicinalchemistryjournal.comnih.gov
Key areas for innovation include:
Multi-component Reactions (MCRs): MCRs offer an efficient way to generate complex molecules from simple starting materials in a single step, accelerating the discovery of novel bioactive compounds. openmedicinalchemistryjournal.comrsc.org
Flow Chemistry: Automated and continuous flow synthesis can enable rapid and scalable production of indole derivatives, facilitating large-scale screening and optimization. nih.gov
Biocatalysis: The use of enzymes for the synthesis and modification of indole derivatives can provide high selectivity and environmentally friendly reaction conditions. researchgate.net
Advanced Mechanistic Elucidation Studies
A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is essential for rational drug design. Advanced analytical techniques can provide detailed insights into how these compounds interact with their biological targets.
Future mechanistic studies should employ:
Proteomics and Metabolomics: To identify the cellular pathways and protein targets modulated by this compound and its analogs.
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can reveal the precise binding interactions between active compounds and their target proteins.
Advanced Imaging Techniques: To visualize the subcellular localization and dynamic behavior of these compounds within living cells.
Computational Chemistry and Predictive Modeling for Drug Design
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. nih.govemanresearch.orgbeilstein-journals.orgnih.gov
The application of computational methods to this compound research can:
Virtual Screening: Identify novel analogs with high binding affinity to specific biological targets. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: Develop predictive models that correlate the chemical structure of analogs with their biological activity. nih.gov
Molecular Dynamics Simulations: Simulate the dynamic interactions between ligands and their protein targets to understand binding mechanisms and predict binding affinities. beilstein-journals.org
Translational Research Pathways and Clinical Development Potential
The ultimate goal of research into this compound is to translate promising laboratory findings into clinically effective therapies. A clear pathway for translational research is necessary to bridge the gap between basic science and clinical application.
Key steps in this pathway include:
Preclinical Efficacy and Safety Studies: Rigorous testing of lead compounds in animal models to evaluate their therapeutic efficacy and potential toxicity. nih.gov
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates to optimize their dosing and formulation. nih.gov
Clinical Trials: Well-designed clinical trials to assess the safety and efficacy of the most promising compounds in human subjects.
The journey from a promising chemical scaffold like this compound to a clinically approved drug is long and challenging. However, by focusing on unexplored biological activities, embracing innovative synthetic and analytical technologies, and following a clear translational pathway, the full therapeutic potential of this versatile compound and its derivatives can be realized.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Acetyl-6-methoxyindole, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves two steps: (1) Preparation of 6-methoxyindole via methoxylation of indole precursors under basic conditions, and (2) Acetylation at the 3-position using acetic anhydride in the presence of pyridine as a catalyst . Optimization strategies include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) to track intermediates.
- Purification : Column chromatography (silica gel, 70:30 ethyl acetate:hexane) improves purity (>95%) .
- Yield Enhancement : Adjust stoichiometry (e.g., 1.2 equivalents of acetic anhydride) and reaction time (8–12 hours under reflux).
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : <sup>1</sup>H NMR (δ 2.5 ppm for acetyl methyl, δ 3.8 ppm for methoxy group) and <sup>13</sup>C NMR (δ 169 ppm for carbonyl) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]<sup>+</sup> at m/z 190.0863 (C11H11NO2+H) .
- FTIR : Peaks at 1650 cm<sup>-1</sup> (C=O stretch) and 1250 cm<sup>-1</sup> (C-O of methoxy group) .
Advanced Research Questions
Q. What strategies are employed to evaluate the biological activity of this compound in cancer research?
- Methodological Answer : Focus on vascular disrupting activity inspired by structurally related indoles (e.g., OXi8006):
- In Vitro Assays : Tubulin polymerization inhibition using fluorescence-based assays (e.g., porcine brain tubulin, IC50 determination) .
- Cell Viability : MTT assays on endothelial cells (HUVECs) to assess cytotoxicity at varying concentrations (1–100 µM) .
- Contradiction Analysis : Discrepancies in IC50 values may arise from assay conditions (e.g., temperature, tubulin source). Validate findings across multiple cell lines .
Q. How does the substitution pattern (e.g., methoxy, acetyl groups) influence the reactivity and bioactivity of this compound?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Electrophilic Reactivity : The 3-acetyl group enhances electrophilicity, enabling nucleophilic attacks (e.g., in Michael addition reactions) .
- Methoxy Positioning : 6-Methoxy substitution improves metabolic stability compared to 5-methoxy analogs (e.g., reduced CYP450-mediated oxidation) .
- Comparative Studies : Replace acetyl with carboxamide (e.g., 6-Methoxyindole-3-acetamide) to assess changes in tubulin binding affinity .
Q. What experimental controls are critical when studying this compound’s antioxidant potential in ischemia models?
- Methodological Answer : Include:
- Positive Controls : Quercetin or Trolox for ROS scavenging assays .
- Negative Controls : Untreated cells or vehicle (DMSO) to rule out solvent effects.
- Dose-Response Curves : Test 0.1–50 µM ranges to identify therapeutic windows .
- Data Validation : Replicate experiments in primary neuronal cultures and in vivo ischemia-reperfusion models .
Data Analysis and Contradictions
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Assay Variability : Compare protocols (e.g., cell line specificity, incubation time). For example, anti-cancer activity in HeLa cells may not translate to MDA-MB-231 .
- Structural Confirmation : Re-examine compound purity (HPLC >98%) to rule out impurity-driven artifacts .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, CAS Common Chemistry) to identify consensus trends .
Q. What computational tools can predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME to estimate logP (2.1), solubility (-3.2 LogS), and blood-brain barrier permeability .
- Docking Studies : AutoDock Vina for binding affinity prediction with tubulin (PDB ID: 1SA0) .
- Metabolism Pathways : CYP450 interaction analysis via StarDrop to identify potential metabolites .
Methodological Best Practices
Q. What storage and handling protocols ensure the stability of this compound in long-term studies?
- Methodological Answer :
- Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation .
- Solubility : Prepare fresh solutions in DMSO (<0.1% final concentration in assays) to avoid precipitation .
- Stability Monitoring : Periodic HPLC checks (C18 column, acetonitrile:water gradient) to detect degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
